

Application Notes and Protocols: 1,4-Butanediammonium in Organic-Inorganic Hybrid Materials

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,4-Butanediammonium

Cat. No.: B1226911

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These application notes provide a comprehensive overview of the use of **1,4-butanediammonium** (BDA) as a key component in the fabrication of advanced organic-inorganic hybrid materials, with a particular focus on perovskite-based optoelectronic devices. The inclusion of BDA cations, typically in the form of **1,4-butanediammonium** diiodide (BDADI), has been shown to significantly enhance the performance and stability of perovskite solar cells (PSCs).

Introduction to 1,4-Butanediammonium in Perovskites

1,4-Butanediammonium is a diammonium organic cation that serves as a spacer in the formation of two-dimensional (2D) and quasi-2D perovskite structures. When incorporated into traditional three-dimensional (3D) perovskite films, it forms a 2D capping layer, leading to a 3D/2D heterostructure. This architecture leverages the superior charge transport properties of the 3D perovskite and the enhanced stability of the 2D perovskite. The resulting materials are often of the Dion-Jacobson (DJ) phase, which offers improved environmental resilience and electronic properties compared to traditional Ruddlesden-Popper 2D perovskites.

The primary advantages of incorporating a **1,4-butanediammonium**-based 2D capping layer include:

- **Enhanced Stability:** The hydrophobic nature of the BDA cation provides a protective barrier against moisture, a key degradation factor for 3D perovskites. This leads to significantly improved long-term operational and environmental stability.
- **Defect Passivation:** The BDA-based 2D layer effectively passivates surface defects on the underlying 3D perovskite film. This suppression of non-radiative recombination pathways leads to a longer carrier lifetime and improved device performance.
- **Improved Efficiency:** By reducing defects and improving charge extraction, the 2D capping layer contributes to higher power conversion efficiencies (PCEs) in perovskite solar cells. Studies have reported PCEs exceeding 20% with the use of a BDADI capping layer.[\[1\]](#)
- **Tunable Optoelectronic Properties:** The incorporation of BDA allows for the tuning of the electronic band structure at the 3D/2D interface, facilitating better charge extraction and transport.

Quantitative Data Summary

The following tables summarize the key performance parameters of perovskite solar cells with and without the integration of a **1,4-butanediammonium**-based capping layer, as reported in the literature.

Table 1: Photovoltaic Performance of Perovskite Solar Cells

Device Architecture	Voc (V)	Jsc (mA/cm ²)	FF (%)	PCE (%)	Reference
3D Control	1.02	22.37	74.5	16.89	[2]
3D/2D (BDAl ₂)	1.01	25.42	80.12	20.77	[2]
3D/2D (BDADI)	-	-	-	20.32	[1]

Table 2: Stability of Perovskite Solar Cells

Device Architecture	Stability Test Conditions	Initial PCE (%)	PCE after Test (%)	Duration	Reference
3D Control	Continuous 1 sun illumination, 65 °C	-	Deteriorated	170 h	[3]
3D/2D (BDAI2 passivated)	Continuous 1 sun illumination, 65 °C	-	50-80% of initial	400 h	[3]
3D/2D (GAI/BDAI passivated)	Ambient (50-60% RH), unencapsulated	18.82	Phase stable	15 days	[2]
3D Control	Ambient (50-60% RH), unencapsulated	-	Phase shift	10 days	[2]

Experimental Protocols

Synthesis of 1,4-Butanediammonium Diiodide (BDAI₂)

Materials:

- 1,4-Butanediamine
- Hydroiodic acid (HI, 57 wt% in water)
- Ethanol
- Diethyl ether
- Round-bottom flask

- Magnetic stirrer and stir bar

- Ice bath

- Rotary evaporator

Procedure:

- In a round-bottom flask, dissolve a specific molar amount of 1,4-butanediamine in ethanol.
- Cool the flask in an ice bath while stirring.
- Slowly add a stoichiometric amount (2 molar equivalents) of hydroiodic acid dropwise to the solution. A white precipitate will form.
- Continue stirring the mixture in the ice bath for 2 hours.
- Remove the flask from the ice bath and allow it to warm to room temperature, continuing to stir for an additional 2 hours.
- Remove the solvent using a rotary evaporator.
- Wash the resulting white solid with diethyl ether multiple times to remove any unreacted starting materials.
- Dry the purified BDAl_2 powder in a vacuum oven at 60 °C overnight.

Fabrication of 3D/2D Perovskite Solar Cells

This protocol describes the fabrication of a perovskite solar cell with a standard architecture (e.g., FTO/c-TiO₂/mesoporous-TiO₂/Perovskite/Spiro-OMeTAD/Au) where a 2D BDA-based layer is deposited on top of the 3D perovskite.

Materials:

- FTO-coated glass substrates
- Zinc powder

- Hydrochloric acid (HCl)
- Detergent solution (e.g., 2% Hellmanex)
- Acetone
- Isopropanol (IPA)
- Titanium diisopropoxide bis(acetylacetonate) solution in IPA
- 3D perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in DMF:DMSO)
- BDAl₂ solution in IPA (e.g., 2.0 mg/mL)
- Chlorobenzene
- Spiro-OMeTAD solution in chlorobenzene with additives (e.g., Li-TFSI, TBP)
- Gold (for thermal evaporation)

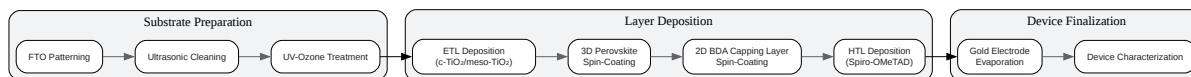
Protocol:

- Substrate Cleaning:
 - Pattern the FTO-coated glass substrates using zinc powder and HCl.
 - Sequentially clean the substrates by sonicating in detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.
 - Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes.
- Deposition of Electron Transport Layer (ETL):
 - Deposit a compact TiO₂ (c-TiO₂) layer by spray pyrolysis of a titanium diisopropoxide bis(acetylacetonate) solution onto the substrates heated at 450 °C.
 - Anneal the c-TiO₂ layer at 450 °C for 30 minutes.

- (Optional for mesoporous architecture) Spin-coat a mesoporous TiO_2 paste and anneal at 500 °C for 30 minutes.
- Deposition of 3D Perovskite Layer:
 - Transfer the substrates into a nitrogen-filled glovebox.
 - Spin-coat the 3D perovskite precursor solution onto the TiO_2 layer. A typical two-step spin-coating process is 1000 rpm for 10 seconds followed by 5000 rpm for 30 seconds.
 - During the second step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate.
 - Anneal the film on a hotplate at 100-150 °C for 10-30 minutes.
- Deposition of 2D Perovskite Capping Layer:
 - After the 3D perovskite film has cooled to room temperature, spin-coat the BDAl_2 solution in IPA onto the 3D perovskite layer at 4000 rpm for 30 seconds.
 - Anneal the substrate at 100 °C for 10 minutes.
- Deposition of Hole Transport Layer (HTL):
 - Spin-coat the Spiro-OMeTAD solution onto the 2D perovskite layer at 4000 rpm for 30 seconds.
- Deposition of Metal Contact:
 - Mask the device area and deposit an 80-100 nm thick gold layer by thermal evaporation under high vacuum.

Visualizations

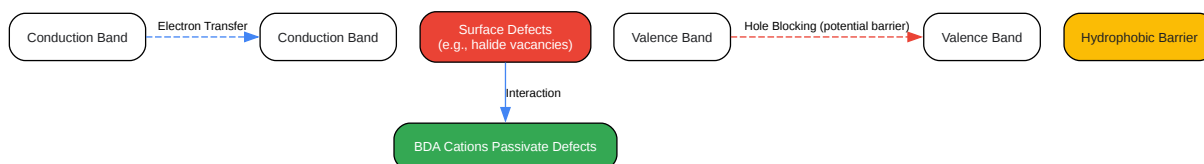
Experimental Workflow



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Caption: Experimental workflow for the fabrication of 3D/2D perovskite solar cells.

Passivation and Energy Level Alignment Mechanism



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Caption: Role of the **1,4-butanediammonium** capping layer in defect passivation and energy level alignment.

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- To cite this document: BenchChem. [Application Notes and Protocols: 1,4-Butanediaammonium in Organic-Inorganic Hybrid Materials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1226911#application-of-1-4-butanediaammonium-in-organic-inorganic-hybrid-materials]

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